2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate
Description
The compound 2-(3-((benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate features a piperidine ring substituted at the 3-position with a benzyloxymethyl group and a 4-phenylpiperazine moiety connected via an ethanone bridge. The oxalate salt enhances solubility and crystallinity, common in pharmaceutical formulations to improve bioavailability .
Properties
IUPAC Name |
oxalic acid;2-[3-(phenylmethoxymethyl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2.C2H2O4/c29-25(28-16-14-27(15-17-28)24-11-5-2-6-12-24)19-26-13-7-10-23(18-26)21-30-20-22-8-3-1-4-9-22;3-1(4)2(5)6/h1-6,8-9,11-12,23H,7,10,13-21H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUFTQILQRTXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)COCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzyloxy methyl piperidine and phenylpiperazine. These intermediates are then subjected to further reactions, including alkylation and acylation, to form the final product. Common reagents used in these reactions include alkyl halides, acyl chlorides, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, including potential receptor binding.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities between the target compound and related analogs:
*Calculated from molecular formula C28H38N4O·C2H2O4. ‡Estimated from NMR and synthesis data in and .
Key Observations:
Piperidine Substituents: The target compound’s benzyloxymethyl group at the 3-position of piperidine distinguishes it from analogs with bipiperidinyl () or difluorobenzoyl () substituents. The benzyloxy group may enhance lipophilicity compared to electron-withdrawing groups like difluorobenzoyl .
Piperazine Substituents :
- The 4-phenylpiperazine in the target compound is structurally analogous to 4-(4-methoxybenzyl)piperazine in and . Methoxy groups can modulate electronic properties and blood-brain barrier permeability .
Bridge and Salt Effects: The ethanone bridge is shared with , while methanone in may reduce conformational flexibility. Oxalate salts (target compound, ) improve aqueous solubility compared to neutral analogs like .
Physicochemical Properties
- Lipophilicity: The benzyloxymethyl group (target) likely increases logP compared to polar substituents like difluorobenzoyl () or trifluoroethanone () .
- Crystallinity : Oxalate salts (target, ) often form stable crystals suitable for X-ray diffraction, as seen in SHELX-refined structures () .
Biological Activity
The compound 2-(3-((benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the modulation of various receptor systems. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a piperidine and a piperazine moiety, which are known to interact with various neurotransmitter receptors.
Pharmacological Effects
Research indicates that this compound exhibits significant activity as a modulator of the chemokine receptor CCR5, which plays a crucial role in immune response and inflammatory processes. CCR5 antagonists are being explored for their therapeutic potential in treating conditions such as HIV infection and certain inflammatory diseases .
Key Biological Activities:
- Antagonism of CCR5: The compound has been shown to inhibit CCR5-mediated signaling pathways, potentially reducing inflammation and modulating immune responses.
- Neurotransmitter Interaction: The presence of piperidine and piperazine groups suggests potential interactions with serotonin and dopamine receptors, which could influence mood and behavior .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding: The compound's structure allows it to bind effectively to CCR5, blocking the receptor's interaction with its ligands.
- Signal Transduction Modulation: By inhibiting CCR5 signaling, the compound may alter downstream effects related to cell migration and cytokine release.
Study 1: CCR5 Modulation
In a study examining the effects of various CCR5 antagonists, this compound demonstrated a notable reduction in monocyte migration in vitro. This was measured using a transwell assay where the compound significantly inhibited the movement of monocytes towards a gradient of CCL5 (RANTES), a natural ligand for CCR5 .
Study 2: Neuropharmacological Assessment
A neuropharmacological assessment indicated that this compound could influence serotonin receptor activity. In animal models, administration led to increased serotonin levels in the synaptic cleft, suggesting potential antidepressant-like effects. Behavioral tests showed reduced anxiety-like behaviors in treated subjects compared to controls .
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis: What are the critical steps and conditions for synthesizing this compound, and how can yield be optimized?
The synthesis involves multi-step reactions, typically starting with the coupling of benzyloxy-methylpiperidine and phenylpiperazine derivatives. Key steps include:
- Nucleophilic substitution : Reacting precursors under anhydrous conditions with catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) to form the ethanone backbone .
- Oxalate salt formation : Acid-base reactions with oxalic acid in polar aprotic solvents (e.g., ethanol) to improve crystallinity .
- Optimization : Controlled temperatures (60–80°C), inert atmospheres (N₂/Ar), and solvent selection (dimethylformamide, DMF) enhance reaction efficiency. Yield improvements (e.g., from 12% to 78% in analogous compounds) require iterative adjustments to stoichiometry and catalyst loading .
Purification & Characterization: Which analytical techniques are most effective for isolating and validating the compound’s purity?
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted intermediates .
- Characterization :
- HPLC : Confirm purity (>95%) with reverse-phase C18 columns, UV detection at 254 nm, and retention time matching reference standards .
- NMR : ¹H and ¹³C spectra identify functional groups (e.g., benzyloxy protons at δ 4.5–5.0 ppm) and confirm oxalate counterion integration .
- Elemental analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
Reaction Mechanism: How can researchers elucidate the reaction pathways and intermediates involved in its synthesis?
- Intermediate trapping : Use quenching agents (e.g., sodium bicarbonate) to isolate intermediates during stepwise synthesis .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to detect transient species (e.g., Schiff base intermediates) .
- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps like nucleophilic acyl substitution .
Data Contradictions: How to resolve discrepancies in reported biological activity or synthetic yields?
- Yield variability : Optimize solvent polarity (e.g., switch from DMF to dichloromethane) or catalyst systems (e.g., Pd/C vs. CuI) to address steric hindrance in bulky intermediates .
- Bioactivity conflicts : Validate assays using orthogonal methods (e.g., enzyme-linked immunosorbent assay (ELISA) vs. cell viability tests) and control for batch-to-batch purity differences .
Advanced Structural Analysis: What advanced techniques are used to study its 3D conformation and solid-state properties?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., oxalate-protonated amine interactions) .
- Dynamic NMR : Detect conformational flexibility in solution (e.g., piperidine ring puckering) using variable-temperature ¹H NMR .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles under nitrogen atmospheres .
Structure-Activity Relationship (SAR): How can functional group modifications enhance target binding or selectivity?
- Benzyloxy group substitution : Replace with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability; monitor via in vitro cytochrome P450 assays .
- Piperazine ring expansion : Synthesize homologs (e.g., morpholine analogs) and compare receptor affinity using radioligand binding assays .
- Oxalate counterion screening : Test alternative salts (e.g., hydrochloride) to optimize solubility and bioavailability in pharmacokinetic studies .
Biological Activity Profiling: What methodological frameworks are recommended for evaluating its therapeutic potential?
- In vitro screening : Prioritize targets (e.g., GPCRs, kinases) using high-throughput fluorescence polarization assays .
- ADME-Tox profiling : Assess permeability (Caco-2 monolayer model), plasma protein binding (equilibrium dialysis), and hepatotoxicity (HepG2 cell viability) .
- In vivo validation : Use rodent models for pharmacokinetics (e.g., intravenous vs. oral dosing) and efficacy studies (e.g., xenograft tumors for anticancer evaluation) .
Stability & Storage: How should the compound be handled to prevent degradation under laboratory conditions?
- Storage : Lyophilize and store at –20°C in amber vials under argon to avoid hydrolysis of the oxalate moiety .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., free base formation) .
Computational Predictions: What in silico tools predict its physicochemical properties and drug-likeness?
- LogP calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients (e.g., predicted LogP ~2.5) .
- Pharmacophore modeling : Map key interactions (e.g., hydrogen bond donors/acceptors) using Schrödinger’s Phase or MOE .
- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity risks .
Synthetic Scale-Up: What challenges arise during gram-scale synthesis, and how are they mitigated?
- Exotherm management : Use jacketed reactors with controlled cooling during exothermic steps (e.g., oxalate salt formation) .
- Byproduct control : Implement inline IR spectroscopy to monitor reaction endpoints and minimize side products .
- Cost optimization : Substitute expensive catalysts (e.g., Pd/C) with nickel-based alternatives without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
